molecular formula C19H10ClF3N2 B2617707 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 214545-97-8

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2617707
CAS No.: 214545-97-8
M. Wt: 358.75
InChI Key: XRHPTCLSIXTUMI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a phenyl group attached to a nicotinonitrile core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
  • 2-chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
  • 2-((4-Chlorobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Uniqueness

2-(4-Chlorophenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and phenyl groups, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2/c20-14-8-6-13(7-9-14)18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHPTCLSIXTUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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